[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. It features a pyrazole ring substituted with a but-3-en-1-yl group and a methanamine moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic synthesis methods, utilizing starting materials that are readily available in chemical libraries. Its structure suggests potential reactivity patterns typical of compounds containing both amine and alkene functionalities.
This compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which contribute to their unique chemical properties and reactivity.
The synthesis of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine can be approached through several methodologies:
The molecular formula for this compound is , with a molecular weight of approximately 168.21 g/mol. The presence of multiple functional groups suggests diverse reactivity patterns.
[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine can participate in several chemical reactions:
Kinetics and thermodynamics play crucial roles in determining the feasibility of these reactions. Reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yields and selectivity.
The mechanism through which [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine exerts its biological effects (if applicable) would depend on its interactions at the molecular level:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural variations affect biological activity, guiding further optimization for therapeutic applications.
Key physical properties include:
Chemical properties include:
The compound has potential applications in:
Pyrazole derivatives have constituted a cornerstone of heterocyclic medicinal chemistry since Ludwig Knorr's pioneering synthesis of antipyrine in 1883, establishing this scaffold as a privileged structure in pharmaceutical development. The aminomethyl pyrazole subunit emerged as a critical pharmacophore following the identification of (1H-pyrazol-4-yl)methanamine (CAS# 37599-59-0) as a versatile synthetic intermediate [3]. This foundational compound demonstrated how the strategic positioning of the aminomethyl group enhances molecular interactions with biological targets while offering straightforward pathways for N-functionalization.
The structural evolution toward [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine represents a deliberate design strategy to incorporate controllable conformational flexibility and targeted reactivity. The but-3-en-1-yl chain introduces an alkenyl tether that combines spatial extension with synthetic versatility absent in shorter alkyl chains like methyl or ethyl. This advancement aligns with broader trends in drug discovery where flexible linkers enable optimal positioning of pharmacophoric elements within complex biological targets. The compound's emergence coincides with increasing recognition of vinyl-functionalized intermediates as valuable tools for constructing complex molecules via transition-metal-catalyzed cross-coupling or cycloaddition reactions, enabling access to structurally diverse analogs for structure-activity relationship studies [1] [7].
Recent applications in TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist development underscore the scaffold's therapeutic relevance. Structural analogs featuring substituted pyrazole units have demonstrated exceptional potency in pain management pathways. For instance, compounds such as 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl)urea (Ki(CAP) = 0.4-0.5 nM) exemplify how strategic pyrazole functionalization yields high-affinity ligands for ion channel targets [2]. While not identical to the butenyl derivative, these successful analogs validate the core pyrazole-aminomethyl structure as a biologically impactful template, suggesting significant potential for [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine in future neuropharmacological applications.
Table 1: Structural Evolution of Aminomethyl Pyrazole Derivatives in Medicinal Chemistry
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Applications |
---|---|---|---|---|
(1H-Pyrazol-4-yl)methanamine [3] | C₄H₇N₃ | 97.12 | Unsubstituted aminomethyl pyrazole | Synthetic intermediate |
(1-Methyl-1H-pyrazol-4-yl)(phenyl)methanamine [4] | C₁₁H₁₃N₃ | 187.24 | N1-methylation, C4 benzhydrylamine | Not reported (research compound) |
[1-(But-3-en-1-yl)-1H-pyrazol-4-yl]methanamine [1] | C₈H₁₃N₃ | 151.21 | N1-butenyl tether with terminal alkene | Versatile synthetic intermediate |
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine [8] | C₁₀H₁₀FN₃ | 191.21 | N1-(3-fluorophenyl) aromatic substitution | Not reported (research compound) |
The pharmacological behavior of pyrazole derivatives exhibits profound sensitivity to regioisomerism and substituent patterning, governed by electronic redistribution and steric accessibility. [1-(But-3-en-1-yl)-1H-pyrazol-4-yl]methanamine exemplifies this principle through its defined nitrogen arrangement: the pyrrole-like nitrogen (adjacent to the aminomethyl group) participates in aromatic conjugation, while the pyridine-like nitrogen offers hydrogen-bond accepting capacity [7]. This electronic asymmetry creates a dipole moment that influences molecular recognition phenomena. Crucially, the N1-substituent orientation determines the spatial projection of the butenyl chain, with the 4-aminomethyl group locked in a vector opposing the N1-substituent.
The but-3-en-1-yl chain introduces distinctive properties compared to common alkyl substituents. Its four-carbon tether provides optimal length for engaging secondary binding pockets while the terminal vinyl group offers:
Comparative studies of N1-substituted analogs reveal dramatic property changes. For instance, replacing the butenyl group with a 1-methyl group (as in 1-methyl-1H-pyrazol-4-yl)methanamine) reduces molecular weight to 97.12 g/mol and increases hydrophilicity (calculated logP ≈ 0.2), potentially limiting membrane permeability [3]. Conversely, aryl-substituted derivatives like 1-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine (MW 191.21 g/mol) exhibit increased lipophilicity (predicted logP ≈ 1.8) and extended π-systems capable of aromatic stacking interactions [8]. The benzhydrylamine analog (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine (MW 187.24 g/mol) further demonstrates how steric bulk at the C4 position dramatically alters three-dimensional presentation, potentially enhancing target selectivity through constrained rotation [4].
Table 2: Impact of N1 and C4 Substituents on Pyrazole Physicochemical Properties
Compound | N1-Substituent | C4-Substituent | Molecular Weight (g/mol) | Calculated logP | Key Pharmacological Influences |
---|---|---|---|---|---|
[1-(But-3-en-1-yl)-1H-pyrazol-4-yl]methanamine [1] | But-3-en-1-yl | -CH₂NH₂ | 151.21 | ~1.2 | Balanced lipophilicity; synthetic versatility |
(1H-Pyrazol-4-yl)methanamine [3] | H | -CH₂NH₂ | 97.12 | ~0.2 | High hydrophilicity; limited membrane permeation |
(1-Methyl-1H-pyrazol-4-yl)(phenyl)methanamine [4] | Methyl | -CH(NH₂)Ph | 187.24 | ~2.1 | Enhanced steric bulk; potential for chiral centers |
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine [8] | 3-Fluorophenyl | -CH₂NH₂ | 191.21 | ~1.8 | Aromatic stacking capability; electron withdrawal |
The prototropic tautomerism inherent in unsymmetrically substituted pyrazoles adds further complexity to structure-activity relationships. While N1-substituted derivatives like [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine are locked in a single tautomeric state, unsubstituted analogs exist in rapid 3(5)-amino ↔ 5(3)-amino equilibrium [7]. This dynamic behavior complicates molecular recognition by creating a mixture of binding-competent species. The fixed substitution pattern of [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine eliminates such ambiguity, ensuring uniform presentation of the aminomethyl pharmacophore to biological targets—a significant advantage in rational drug design.
The aminomethyl group's hydrogen-bonding capacity merits particular attention. The -CH₂NH₂ moiety serves as a strong hydrogen bond donor (Abraham A-value >0.05), potentially mimicking hydroxyl or thiol groups in bioisosteric replacements [5]. When positioned at C4, this group benefits from reduced steric hindrance compared to C3/C5 locations, enhancing accessibility to complementary binding sites. In the butenyl derivative, this donor capability combines synergistically with the pyridine-like nitrogen's acceptor capacity (Abraham B-value ≈0.4), creating a bifunctional hydrogen-bonding motif that can engage complex protein surfaces through cooperative interactions. This dual functionality explains the scaffold's prevalence in targets requiring multipoint recognition, such as kinase ATP-binding sites or ion channel modulation domains [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: